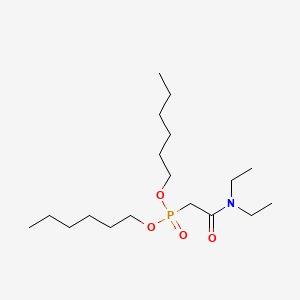

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester

Cat. No. B1367275

Key on ui cas rn:

7369-66-6

M. Wt: 363.5 g/mol

InChI Key: MSULAAVSYZOTHM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05001250

Procedure details

Into a 2-liter, 3-necked, round bottom flask equipped with a mechanical stirrer, thermometer, 250 ml pressure-equalizing dropping funnel, and inert gas fittings was placed a solution of 149.5 g (1.OM) N,N-diethylchloroacetamide and 1.5 g "Adogen 464" in 400 ml CH2Cl2 and 200 ml 50% aqueous sodium hydroxide. The solution was stirred at 200 rpm and cooled to 5°-1020 C. in an ice bath. Dihexylphosphite 250 g (1.09M) diluted with 100 ml CH2Cl2 was added dropwise from the dropping funnel. This addition took about 1 hour. An analytical sample was taken by syringe every hour, and the progress of the reaction was monitored by GC analysis to determine the disappearance of the starting materials and formation of the product. The reaction was allowed to stir another two hours after the addition of dihexylphosphite. The reaction mixture was transferred to a separatory funnel, and 200 ml of distilled water was added to facilitate the separation of the phases. The top organic layer was removed and dried over anhydrous Na2CO3. The filtered organic layer was stripped of the solvent using water suction and a bath temperature of 75° -80° C. to give a light yellow oil weighing 338.9 gms (93% yield). The product was purified by distillation under vacuum, and the fraction boiling at 155° -156° C./0.1MM Hg was collected. The GC purity of this cut was 94.2%.

Name

Dihexylphosphite

Quantity

250 g

Type

reactant

Reaction Step Two

Name

dihexylphosphite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

93%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:3]([CH2:8][CH3:9])[C:4](=[O:7])[CH2:5]Cl)[CH3:2].[CH2:10]([O:16][P:17]([O-:25])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].O>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl.[OH-].[Na+]>[CH2:1]([N:3]([CH2:8][CH3:9])[C:4]([CH2:5][P:17](=[O:25])([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[O:16][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:7])[CH3:2] |f:3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

149.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(C(CCl)=O)CC

|

Step Two

|

Name

|

Dihexylphosphite

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)OP(OCCCCCC)[O-]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

dihexylphosphite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)OP(OCCCCCC)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

|

Step Six

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred at 200 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 2-liter, 3-necked, round bottom flask equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 5°-1020 C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise from the dropping funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

An analytical sample was taken by syringe every hour

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir another two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the separation of the phases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The top organic layer was removed

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous Na2CO3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

water suction and a bath temperature of 75° -80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a light yellow oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The product was purified by distillation under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the fraction boiling at 155° -156° C./0.1MM Hg was collected

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)N(C(=O)CP(OCCCCCC)(OCCCCCC)=O)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 93% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |